(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid

Protodeboronation kinetics Boronic acid stability Suzuki–Miyaura coupling robustness

(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid (CAS 1610521-40-8) is a heteroaryl boronic acid building block featuring a pyridine core with a boronic acid moiety at the 4-position and a tertiary 2-[(2-methoxyethyl)(methyl)amino] substituent. Unlike simpler pyridine boronic acids, this compound integrates both a masked polar solubilizing group and a robust C–B bond geometry that resists protodeboronation, making it suitable for Suzuki–Miyaura cross-coupling in the synthesis of drug-like biaryl architectures.

Molecular Formula C9H15BN2O3
Molecular Weight 210.04 g/mol
Cat. No. B13900970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid
Molecular FormulaC9H15BN2O3
Molecular Weight210.04 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC=C1)N(C)CCOC)(O)O
InChIInChI=1S/C9H15BN2O3/c1-12(5-6-15-2)9-7-8(10(13)14)3-4-11-9/h3-4,7,13-14H,5-6H2,1-2H3
InChIKeyMXMRICMYZQFTRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic Acid Is a Strategic Procurement Choice for Medicinal Chemistry Building Blocks


(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid (CAS 1610521-40-8) is a heteroaryl boronic acid building block featuring a pyridine core with a boronic acid moiety at the 4-position and a tertiary 2-[(2-methoxyethyl)(methyl)amino] substituent . Unlike simpler pyridine boronic acids, this compound integrates both a masked polar solubilizing group and a robust C–B bond geometry that resists protodeboronation, making it suitable for Suzuki–Miyaura cross-coupling in the synthesis of drug-like biaryl architectures [1]. Its structural combination of a 4-boronic acid handle with a 2-amino ether side chain is recurrent in kinase inhibitor pharmacophores, placing it at the intersection of synthetic tractability and medicinal chemistry relevance [2].

Why Generic Pyridine Boronic Acids Cannot Replace (2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic Acid in Kinase-Targeted Synthesis


Substituting this compound with unsubstituted pyridine-4-boronic acid or 2-aminopyridine-4-boronic acid introduces synthetic risk without preserving the target binding profile. The 2-[(2-methoxyethyl)(methyl)amino] group is not merely a solubilizing appendage; it occupies the pyridine 2-position in a manner that mimics the 2-amino pharmacophore present in numerous kinase inhibitors, enabling direct installation of a privileged fragment without post-coupling deprotection or functionalization [1]. Using a simpler 2-aminopyridine-4-boronic acid would require subsequent alkylation steps, introducing additional synthetic burden and yield loss. Conversely, employing a 2-pyridyl boronic acid regioisomer—while containing the amino substituent—would place the C–B bond at the 2-position, incurring catastrophic protodeboronation rates (t₀.₅ ≈ 25–50 s at pH 7, 70 °C) that are incompatible with standard Suzuki conditions [2]. The 4-boronic acid configuration is thus indispensable for bench-stable coupling performance.

Quantitative Differentiation Evidence for (2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic Acid Versus Comparator Building Blocks


Protodeboronation Stability: 4-Pyridyl Boronic Acid vs. 2-Pyridyl Boronic Acid Regioisomers

The target compound bears the boronic acid at the pyridine 4-position. According to the comprehensive protodeboronation study by Cox et al. (2016), 4-pyridyl boronic acids exhibit extreme stability (t₀.₅ > 1 week at pH 12, 70 °C), while 2-pyridyl boronic acids undergo rapid decomposition (t₀.₅ ≈ 25–50 s at pH 7, 70 °C) via zwitterionic fragmentation [1]. This represents a >12,000-fold difference in half-life under these conditions (≥604,800 s vs. ~25–50 s). A procurement choice that inadvertently selects a 2-pyridyl regioisomer would result in a reagent that is functionally unusable in standard aqueous Suzuki protocols, whereas the 4-pyridyl configuration of the target compound ensures bench-stable handling and reproducible coupling outcomes.

Protodeboronation kinetics Boronic acid stability Suzuki–Miyaura coupling robustness

Suzuki Coupling Efficiency: 4-Pyridine Boronate Derivatives Deliver Near-Quantitative Yields with Minimal Ligand-Derived Impurities

A 2025 study on Suzuki–Miyaura coupling of 4-pyridineboronic acid derivatives reported that unsubstituted pyridine-4-boronic acid pinacol ester achieved the target biaryl product in 97.2% yield with only 0.05% phenylated byproduct under optimized conditions (Method A), and 98.2% yield with 0.08% byproduct under original conditions [1]. In contrast, analogous couplings using PPh₃-based ligands with other boronate partners generated up to 27% phenylated impurity, which is unacceptable under ICH Q3A guidelines (>0.15% requires safety qualification) [1]. The target compound, as a 4-pyridineboronic acid derivative, is expected to benefit from this same favorable coupling profile—high yield with suppressed ligand-derived impurity—making it suitable for API fragment synthesis where impurity control is paramount.

Suzuki–Miyaura coupling API impurity control 4-Arylpyridine synthesis

2-Amino Substituent Differentiation: Tertiary Amine Ether vs. Primary Amine or Unsubstituted Analogs in Kinase Inhibitor Design

The 2-[(2-methoxyethyl)(methyl)amino] substituent is structurally homologous to the 2-amino pharmacophore found in numerous ATP-competitive kinase inhibitors, including CDK9 inhibitor JSH-150 (IC₅₀ = 1 nM vs. CDK9) which features a 2-[(2-methoxyethyl)amino]pyridine core [1]. The target compound contains a tertiary amine (N-methylated) with a methoxyethyl side chain, differentiating it from both the simpler 2-aminopyridine-4-boronic acid (primary amine, CAS 903513-62-2) and the secondary amine analog 2-((2-methoxyethyl)amino)pyridine-4-boronic acid pinacol ester (CAS 1356544-35-8) . The N-methyl group eliminates a hydrogen-bond donor, altering pharmacokinetic properties and metabolic susceptibility. The methoxyethyl chain provides balanced polarity (clogP ~0.5–1.5 estimated) compared to the simple methyl or unsubstituted amino derivatives.

Kinase inhibitor pharmacophore 2-Aminopyridine scaffold Structure–activity relationship

Free Boronic Acid vs. Pinacol Ester: Procurement Considerations for Direct Coupling Without Deprotection

The target compound is supplied as the free boronic acid, in contrast to the more commonly cataloged 2-((2-methoxyethyl)amino)pyridine-4-boronic acid pinacol ester (CAS 1356544-35-8) . Free boronic acids can participate directly in Suzuki–Miyaura coupling without the need for prior ester hydrolysis or transesterification, which typically requires basic conditions or fluoride-mediated deprotection [1]. While pinacol esters offer superior shelf stability, the free acid eliminates one synthetic operation and the associated yield loss (deprotection steps commonly incur 5–15% material loss). In the context of the 4-pyridyl series—where protodeboronation risk is intrinsically low (t₀.₅ > 1 week at elevated temperature and pH 12)—the free acid form is a practical and atom-economical choice [2].

Boronic acid deprotection Pinacol ester hydrolysis Synthetic efficiency

High-Value Application Scenarios for (2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic Acid in Drug Discovery and API Synthesis


Direct Installation of a Pre-optimized Kinase Hinge-Binder Fragment via Suzuki–Miyaura Coupling

The 2-[(2-methoxyethyl)(methyl)amino]pyridin-4-yl scaffold closely resembles the hinge-binding motif of ATP-competitive kinase inhibitors such as CDK9 inhibitor JSH-150 [1]. Coupling this boronic acid with an aryl halide partner installs a complete 4-aryl-2-aminopyridine pharmacophore in a single step, bypassing the need for post-coupling N-alkylation or amine protection/deprotection sequences. This is especially valuable in parallel library synthesis for kinase selectivity profiling, where rapid diversification at the 4-aryl position is required while maintaining the 2-amino hinge-binding element constant.

API Fragment Synthesis Requiring ICH-Compliant Impurity Control

As demonstrated for 4-pyridineboronic acid derivatives, Suzuki couplings can achieve >97% yield with <0.1% ligand-derived phenylated impurities when using optimized phosphine ligand systems [1]. This performance is critical for synthesizing 4-arylpyridine-containing APIs such as Cerivastatin, Glenvastatin, and Otamixaban, where ICH Q3A guidelines mandate structural identification of impurities >0.10% and safety qualification of impurities >0.15% [1]. The target compound, bearing the requisite 4-boronic acid geometry, is positioned to deliver similarly clean coupling profiles, minimizing the need for costly kilogram-scale chromatographic purification.

Medicinal Chemistry Campaigns Targeting Kinases with Documented 2-Aminopyridine Sensitivity

The 2-aminopyridine core is a privileged scaffold for kinases including CDK family members, FGFR4, ALK, and c-Kit [1][2]. The target compound's tertiary amine with methoxyethyl chain provides a specific steric and electronic profile distinct from primary or secondary amine analogs. This can be exploited in structure–activity relationship (SAR) studies where modulation of the 2-amino substituent affects kinase selectivity, as seen in the FGFR4 inhibitor series where 2-[(2-methoxyethyl)amino] substitution contributed to selectivity over other FGFR isoforms [3].

Step-Economical Scale-Up Where Free Boronic Acid Avoids Pinacol Deprotection

In process chemistry campaigns transitioning from discovery to preclinical supply, eliminating a deprotection step reduces process mass intensity, solvent consumption, and cycle time. The free boronic acid form of the target compound is directly competent in Suzuki coupling, whereas the corresponding pinacol ester (CAS 1356544-35-8) requires prior hydrolysis [1]. Given the documented stability of 4-pyridyl boronic acids against protodeboronation (t₀.₅ > 1 week at pH 12, 70 °C) [2], storage and handling of the free acid under standard laboratory conditions pose minimal degradation risk, making it a practical choice for scale-up campaigns.

Quote Request

Request a Quote for (2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.